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molecular formula C9H11N5OS B8769746 2-[(6,9-Dimethyl-9H-purin-2-yl)sulfanyl]acetamide CAS No. 52379-96-1

2-[(6,9-Dimethyl-9H-purin-2-yl)sulfanyl]acetamide

Cat. No. B8769746
M. Wt: 237.28 g/mol
InChI Key: PYGFFZDQPMCLIS-UHFFFAOYSA-N
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Patent
US04180576

Procedure details

6,9-Dimethylpurine-2-(3H)-thione (0.45 g), chloroacetamide (0.3 g), sodium hydrogen carbonate (0.25 g), and water (10 ml) were heated under reflux for 1 hr. Refrigeration gave a solid which recrystallised from water to give the carbamoylmethylthiopurine (0.40 g), m.p. 163°-164° (Found: C, 45.3; H, 4.9; N, 29.2. C9H11N5OS requires C, 45.6; H, 4.7; N, 29.5%).
Name
6,9-Dimethylpurine-2-(3H)-thione
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:3]2[N:4]=[CH:5][N:6]([CH3:12])[C:7]=2[NH:8][C:9](=[S:11])[N:10]=1.Cl[CH2:14][C:15]([NH2:17])=[O:16].C(=O)([O-])O.[Na+]>O>[C:15]([CH2:14][S:11][C:9]1[N:8]=[C:7]2[C:3]([N:4]=[CH:5][N:6]2[CH3:12])=[C:2]([CH3:1])[N:10]=1)(=[O:16])[NH2:17] |f:2.3|

Inputs

Step One
Name
6,9-Dimethylpurine-2-(3H)-thione
Quantity
0.45 g
Type
reactant
Smiles
CC=1C=2N=CN(C2NC(N1)=S)C
Name
Quantity
0.3 g
Type
reactant
Smiles
ClCC(=O)N
Name
Quantity
0.25 g
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Refrigeration gave a solid which
CUSTOM
Type
CUSTOM
Details
recrystallised from water

Outcomes

Product
Name
Type
product
Smiles
C(N)(=O)CSC1=NC(=C2N=CN(C2=N1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.4 g
YIELD: CALCULATEDPERCENTYIELD 67.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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